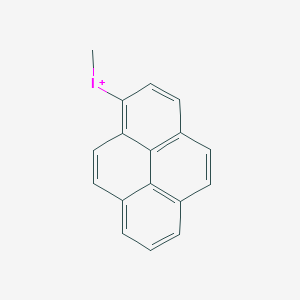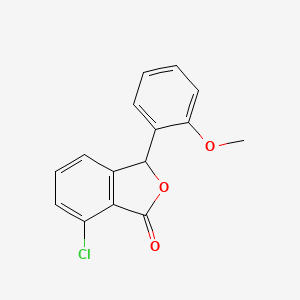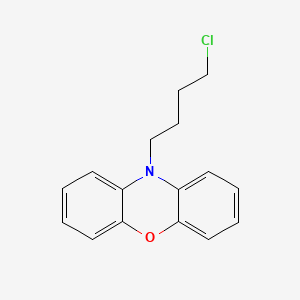![molecular formula C11H28N2O3Si B12554361 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]- CAS No. 151928-77-7](/img/structure/B12554361.png)
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- is a versatile organosilane compound. It is characterized by the presence of both amine and silane functional groups, making it useful in various chemical applications. The compound is often used as a coupling agent, enhancing the adhesion between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 1,2-ethanediamine with trimethylchlorosilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
1,2-Ethanediamine+Trimethylchlorosilane→1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]-+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides or nitroso compounds.
Substitution: The silane group can participate in nucleophilic substitution reactions, forming siloxane bonds with other silane compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reactions typically occur in the presence of a catalyst such as a Lewis acid.
Major Products
Oxidation: Produces oxides or nitroso derivatives.
Substitution: Forms siloxane-linked compounds.
Scientific Research Applications
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve adhesion properties.
Mechanism of Action
The compound exerts its effects primarily through the formation of covalent bonds between the silane group and various substrates. The amine groups can interact with other functional groups, facilitating the formation of stable, cross-linked networks. This dual functionality allows the compound to act as a bridge between organic and inorganic materials, enhancing their compatibility and performance.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- is unique due to its combination of amine and silane functionalities. This dual functionality provides it with the ability to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds that may only possess one type of functional group.
Properties
CAS No. |
151928-77-7 |
|---|---|
Molecular Formula |
C11H28N2O3Si |
Molecular Weight |
264.44 g/mol |
IUPAC Name |
N,N,N'-trimethyl-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H28N2O3Si/c1-12(2)9-10-13(3)8-7-11-17(14-4,15-5)16-6/h7-11H2,1-6H3 |
InChI Key |
KEPBVXIEVJOBKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


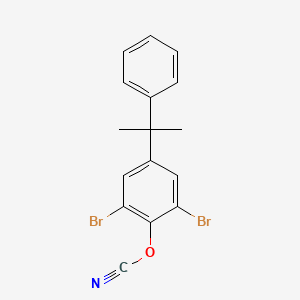
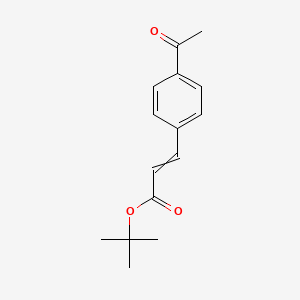
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
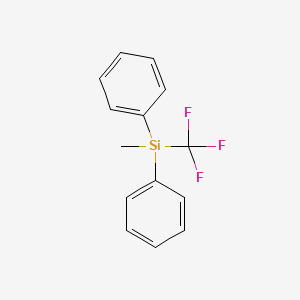

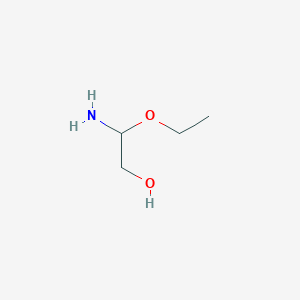
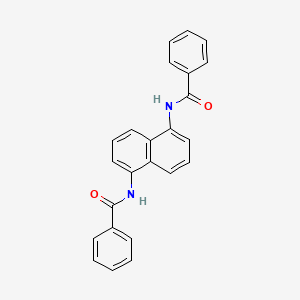
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)


